2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of benzylthio and methylbenzylthio groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as sodium hydroxide, to form 1,3,4-thiadiazole-2-thiol.
Introduction of Benzylthio and Methylbenzylthio Groups: The thiadiazole-2-thiol is then reacted with benzyl chloride and 3-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzylthio and methylbenzylthio groups.
Acetylation: The final step involves the acetylation of the thiadiazole derivative with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and methylbenzylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.
Substitution: The benzylthio and methylbenzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes involved in essential metabolic pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1,3,4-thiadiazole: Lacks the acetyl and methylbenzylthio groups, making it less complex.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the methylbenzylthio group.
2-(methylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide: Contains a methylthio group instead of a benzylthio group.
Uniqueness
2-(benzylthio)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both benzylthio and methylbenzylthio groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS3/c1-14-6-5-9-16(10-14)12-25-19-22-21-18(26-19)20-17(23)13-24-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWYVXENMDTNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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